molecular formula C15H14ClNO B10973634 2-chloro-N-(3-ethylphenyl)benzamide

2-chloro-N-(3-ethylphenyl)benzamide

Cat. No.: B10973634
M. Wt: 259.73 g/mol
InChI Key: XFZSTHROQVCYSX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-ethylphenyl)benzamide is a benzamide derivative characterized by a chlorine atom at the 2-position of the benzoyl ring and a 3-ethylphenyl group attached via an amide linkage. This structure confers unique physicochemical properties, such as moderate lipophilicity and electronic effects due to the electron-withdrawing chlorine and the alkyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-ethylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-ethyl aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(3-ethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl substituents on the benzamide ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-(3-ethylphenyl)benzamide with key analogs, focusing on substituent effects, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Benzamide/Phenyl) Molecular Formula Key Properties/Biological Activities References
This compound 2-Cl, 3-ethylphenyl C₁₅H₁₄ClNO High lipophilicity; potential enzyme/receptor targeting (inferred). -
N-(3-Acetylphenyl)-2-chlorobenzamide 2-Cl, 3-acetylphenyl C₁₅H₁₂ClNO₂ Enhanced reactivity due to acetyl group; unique biological properties in specific applications.
2-Chloro-N-(3-fluorophenyl)benzamide 2-Cl, 3-fluorophenyl C₁₃H₉ClFNO Increased polarity (F); potential antimicrobial activity.
2-Chloro-N-(4-chloro-2-fluorophenyl)benzamide 2-Cl, 4-Cl-2-fluorophenyl C₁₃H₇Cl₂FNO Dual halogenation enhances lipophilicity; promising in drug development.
2-Chloro-N-(3-formylphenyl)benzamide 2-Cl, 3-formylphenyl C₁₄H₁₀ClNO₂ Formyl group enables covalent protein binding; studied for enzyme inhibition.
2-Chloro-N-(3-methylphenyl)benzamide 2-Cl, 3-methylphenyl C₁₄H₁₂ClNO Methyl group improves metabolic stability; differs in bioactivity vs. ethyl analogs.
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide 2-Cl, pyridinyl-pyrimidine C₁₇H₁₂ClN₃O Heterocyclic moieties enhance target specificity; explored in kinase inhibition.

Key Observations:

Substituent Effects on Lipophilicity :

  • The 3-ethylphenyl group in the target compound likely increases lipophilicity compared to methyl or acetyl analogs, improving membrane permeability . Dual halogenation (e.g., 4-Cl-2-F in ) further amplifies this property, critical for blood-brain barrier penetration in CNS drug candidates.

Electronic and Steric Influences: Electron-withdrawing groups (Cl, F) enhance electrophilicity, favoring interactions with nucleophilic residues in proteins. The formyl group in facilitates covalent bonding, a mechanism absent in non-reactive alkyl/aryl substituents.

Biological Activity Trends :

  • Halogen positioning : 3-Fluorophenyl analogs () exhibit distinct target selectivity compared to chloro-substituted derivatives, attributed to differences in van der Waals radii and hydrogen-bonding capabilities.
  • Heterocyclic extensions : Compounds like show enhanced specificity for kinases or GPCRs due to pyridine/pyrimidine motifs, highlighting the role of auxiliary rings in target engagement.

Synthetic Complexity: Derivatives with heterocycles (e.g., thiazolo-pyridine in or pyridazinone in ) require multi-step syntheses, whereas simpler analogs (e.g., ) are more accessible for high-throughput screening.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

2-chloro-N-(3-ethylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

XFZSTHROQVCYSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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